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Compound of Interest

Compound Name: 5-(Bromomethyl)oxazole

Cat. No.: B143658

The oxazole ring system, a five-membered aromatic heterocycle containing both nitrogen and
oxygen, represents a cornerstone of modern medicinal chemistry and materials science.[1][2]
Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold,
capable of engaging in a wide range of non-covalent interactions with biological
macromolecules like enzymes and receptors.[2][3] This has led to the incorporation of the
oxazole motif into numerous clinically approved drugs, including the non-steroidal anti-
inflammatory drug (NSAID) Oxaprozin and the antibiotic Linezolid.[1][4]

Among the vast library of functionalized oxazoles, 5-(Bromomethyl)oxazole stands out as a
particularly valuable synthetic intermediate.[5][6] The strategic placement of a highly reactive
bromomethyl group on the stable oxazole core provides a powerful tool for synthetic chemists.
[6] This "handle" allows for the facile covalent attachment of the oxazole moiety to other
molecular fragments, enabling the rapid construction of diverse chemical libraries for drug
discovery and the development of advanced functional materials.[5][6] This guide provides an
in-depth analysis of the structure, synthesis, reactivity, and application of 5-
(Bromomethyl)oxazole, offering field-proven insights for researchers and drug development
professionals.

PART 1: Molecular Architecture and
Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective
use in synthesis and development. 5-(Bromomethyl)oxazole is a heterocyclic compound
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characterized by an oxazole ring substituted at the 5-position with a bromomethyl group.[5]

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-
(bromomethyl)-1,3-oxazole.[5] The numbering of the oxazole ring begins at the oxygen atom
(position 1) and proceeds towards the nitrogen atom (position 3). The bromomethyl substituent
(-CH2Br) is located at the carbon in position 5.

Caption: Chemical structure of 5-(bromomethyl)-1,3-oxazole.

Core Physicochemical Data

The essential identification and property data for 5-(Bromomethyl)oxazole are summarized
below for quick reference.

Property Value Reference(s)
IUPAC Name 5-(bromomethyl)-1,3-oxazole [5]

CAS Number 127232-42-2 [5]

Molecular Formula CaH4BrNO [5][7]
Molecular Weight 161.98 g/mol [51[7]
Canonical SMILES C1=C(OC=N1)CBr [5]

InChi Key GFDMJZUHSLWFNE- (5]

UHFFFAOYSA-N

Inert atmosphere, store in
Storage [8]
freezer, under -20°C

PART 2: Synthesis and Reactivity

The synthetic utility of 5-(Bromomethyl)oxazole is intrinsically linked to both its efficient
preparation and the predictable reactivity of its bromomethyl group.

Key Synthetic Methodologies
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Several methods exist for the synthesis of the oxazole core, but the Van Leusen reaction is
particularly noteworthy for its efficiency and applicability to 5-substituted oxazoles.[2][9]

A. Van Leusen Oxazole Synthesis

This powerful reaction provides a direct route to 5-substituted oxazoles from aldehydes using
tosylmethyl isocyanide (TosMIC).[2] The reaction proceeds via a [3+2] cycloaddition
mechanism.[2] The TosMIC reagent acts as a C2N1 "3-atom synthon," reacting with an
aldehyde under basic conditions (e.g., K2COs in methanol) to form an oxazoline intermediate.
[2] This intermediate then eliminates p-toluenesulfinic acid (TosH) to yield the aromatic 5-
substituted oxazole.[2] This method is often favored for its operational simplicity and
environmentally friendly profile.[5]

Reactants

Aldehyde Reaction Process Product

(e.g., Bromoacetaldehyde)

(e }é?:dc)??:iﬂeOH) w’ [3+2] Cycloaddition Elimination of TosH | 5-(Bromomethyl)oxazole

\

Tosylmethyl Isocyanide
(TosMIC)

Click to download full resolution via product page
Caption: Generalized workflow for the Van Leusen oxazole synthesis.
Experimental Protocol: Van Leusen Synthesis

» To a solution of the starting aldehyde (1.0 eg.) in methanol, add tosylmethyl isocyanide
(TosMIC) (1.1 eq.).

¢ Add potassium carbonate (K2COs3) (2.0 eq.) to the mixture.

o Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography
(TLC).
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» Upon completion, cool the mixture to room temperature and remove the solvent under
reduced pressure.

 Purify the crude product via column chromatography to yield the 5-substituted oxazole.[2]
B. Bredereck Reaction

Another classical approach is the Bredereck reaction, which involves the condensation of a-
haloketones with amides to form the oxazole ring.[5] While highly effective, this method is
particularly useful for synthesizing 2,4-disubstituted oxazoles and may be less direct for the
target compound depending on the starting materials.[5]

The Chemistry of the Bromomethyl Group: A Reactive
Handle

The synthetic power of 5-(Bromomethyl)oxazole comes from the high reactivity of the C-Br
bond.[5][6] Bromide is an excellent leaving group, making the adjacent methylene carbon
highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6][10]

A. Nucleophilic Substitution Reactions

This is the most common transformation involving 5-(Bromomethyl)oxazole. It can react with
various nucleophiles, such as amines, alkoxides, and thiols, to introduce new functional groups
at the 5-position.[5] For instance, reaction with primary and secondary amines readily yields N-
substituted aminomethyl oxazoles.[5] This reactivity is the key to its role as a versatile building
block.[6]

B. C-Alkylation Reactions

The bromomethyl group serves as an effective alkylating agent for carbon nucleophiles, such
as stabilized carbanions derived from malonate esters.[5][10] This C-C bond-forming reaction is
essential for constructing more complex molecular skeletons and has been demonstrated in
the synthesis of NSAIDs like Oxaprozin.[5]
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Caption: Key reactivity pathways of 5-(Bromomethyl)oxazole.

PART 3: Applications in Drug Discovery and
Development

The oxazole scaffold is a privileged structure in medicinal chemistry, and 5-
(Bromomethyl)oxazole provides an efficient entry point for incorporating this valuable moiety
into new chemical entities.[3][11]

A Versatile Scaffold for Medicinal Chemistry

The reactivity of the bromomethyl group allows for the systematic modification of the oxazole
core, enabling the exploration of structure-activity relationships (SAR).[5] By reacting 5-
(Bromomethyl)oxazole with a diverse set of nucleophiles, medicinal chemists can generate
large libraries of compounds for high-throughput screening against various biological targets.
Derivatives have shown potential anti-inflammatory, analgesic, antimicrobial, and anticancer
properties.[5][12]

Role in Anti-Inflammatory Drug Development

Many oxazole-containing compounds exhibit anti-inflammatory activity, often through the
inhibition of cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory
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cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and
inflammation. NSAIDs like Oxaprozin function by blocking the active site of COX enzymes,
thereby reducing prostaglandin synthesis. The synthesis of Oxaprozin analogues and other

potential anti-inflammatory agents can leverage 5-(Bromomethyl)oxazole as a key starting
material.

Cell Membrane Phospholipids

Phospholipase Az

Oxazole-based NSAIDs

Arachidonic Acid (e.g., Oxaprozin)

INHIBITS

COX Enzymes
(COX-1, COX-2)

converts to

Prostaglandins (PGs)

Pain & Inflammation

Click to download full resolution via product page

Caption: Simplified COX pathway and the inhibitory role of NSAIDs.
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PART 4: Researcher's Practical Toolkit

Representative Spectroscopic Data

While specific published spectra are not readily available, the expected spectroscopic

signatures can be predicted based on the structure and data from analogous compounds.[13]

[14]
Expected Chemical Shift / .
Spectroscopy ) Rationale
Signal
The protons on the aromatic
oxazole ring (H2 and H4)
appear as singlets in the
0 ~7.0-7.5 ppm (s, 1H, H4) & ) )
aromatic region. The
1H NMR ~7.8-8.2 ppm (s, 1H, H2) & _
methylene protons adjacent to
~4.5-4.8 ppm (s, 2H, -CHzBr) )
the bromine atom are
deshielded and appear as a
singlet further downfield.
The carbon atoms of the
0 ~150-160 ppm (C2) & ~120- heterocyclic ring appear in the
13C NMR 140 ppm (C4, C5) 6 ~25-35 aromatic region. The
ppm (-CH2Br) bromomethyl carbon is found
in the aliphatic region.
Characteristic peaks for the
~3100-3150 cm~1 (C-H stretch, )
) aromatic C-H bonds, the
aromatic) ~1500-1600 cm™1 o
double bonds within the
IR (KBr) (C=N, C=C stretch) ~1050-

1150 cm~1 (C-O stretch) ~600-
700 cm~1 (C-Br stretch)

oxazole ring, the C-O ether
linkage, and the carbon-

bromine bond.

Safety and Handling

As a reactive research chemical, 5-(Bromomethyl)oxazole must be handled with appropriate

care.[5] Specific toxicological data is limited, necessitating cautious laboratory practices.[5][15]
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e Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab
coat, and chemical-resistant gloves.[15]

» Handling: All manipulations should be performed in a well-ventilated chemical fume hood to
avoid inhalation of vapors.[5]

o Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer under
an inert atmosphere to maintain stability.[8][16]

» Disposal: Dispose of waste material through a licensed chemical destruction facility in
accordance with local regulations. Do not discharge to sewer systems.[15]

Conclusion

5-(Bromomethyl)oxazole is more than just a chemical compound; it is a versatile and powerful
tool for innovation. Its straightforward synthesis and, more importantly, the predictable and
robust reactivity of its bromomethyl group make it an indispensable building block in the
synthetic chemist's arsenal. For professionals in drug discovery, it offers a reliable and efficient
means to incorporate the privileged oxazole scaffold into novel molecular designs, facilitating
the exploration of new therapeutic frontiers. As research into heterocyclic chemistry continues
to expand, the utility and importance of strategically functionalized intermediates like 5-
(Bromomethyl)oxazole are set to grow, paving the way for the next generation of
pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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